molecular formula C14H19IN2O B4139572 N-(3-iodophenyl)-2-(4-methylpiperidin-1-yl)acetamide

N-(3-iodophenyl)-2-(4-methylpiperidin-1-yl)acetamide

Cat. No.: B4139572
M. Wt: 358.22 g/mol
InChI Key: KOCPAQYVPLFZHJ-UHFFFAOYSA-N
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Description

N-(3-iodophenyl)-2-(4-methylpiperidin-1-yl)acetamide is an organic compound with the molecular formula C13H16INO. It is a derivative of acetamide, featuring an iodophenyl group and a piperidinyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-iodophenyl)-2-(4-methylpiperidin-1-yl)acetamide typically involves the reaction of 3-iodoaniline with 4-methylpiperidine in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

    Reactants: 3-iodoaniline, 4-methylpiperidine, acetic anhydride.

    Conditions: The reaction is usually conducted at a temperature range of 50-70°C.

    Purification: The product is purified using recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) can enhance the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-iodophenyl)-2-(4-methylpiperidin-1-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of deiodinated or reduced amide products.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of substituted phenylacetamides.

Scientific Research Applications

N-(3-iodophenyl)-2-(4-methylpiperidin-1-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-iodophenyl)-2-(4-methylpiperidin-1-yl)acetamide involves its interaction with specific molecular targets. The iodophenyl group can engage in halogen bonding, while the piperidinyl group can interact with various receptors or enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-2-(4-methyl-1-piperidinyl)acetamide
  • N-(3-bromophenyl)-2-(4-methyl-1-piperidinyl)acetamide
  • N-(3-fluorophenyl)-2-(4-methyl-1-piperidinyl)acetamide

Uniqueness

N-(3-iodophenyl)-2-(4-methylpiperidin-1-yl)acetamide is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, bromo, and fluoro analogs. The iodine atom can participate in specific interactions such as halogen bonding, which can influence the compound’s properties and applications.

Properties

IUPAC Name

N-(3-iodophenyl)-2-(4-methylpiperidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19IN2O/c1-11-5-7-17(8-6-11)10-14(18)16-13-4-2-3-12(15)9-13/h2-4,9,11H,5-8,10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOCPAQYVPLFZHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC(=O)NC2=CC(=CC=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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